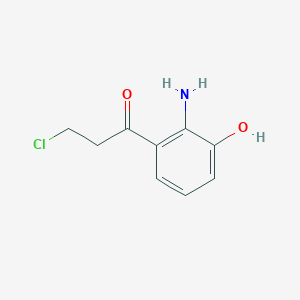

1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one

Description

1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one is an aromatic ketone featuring a 3-chloropropanone backbone substituted with a 2-amino-3-hydroxyphenyl group. This compound combines reactive functional groups—a ketone, chloro, amino, and hydroxyl moiety—that influence its physicochemical and biological properties.

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

1-(2-amino-3-hydroxyphenyl)-3-chloropropan-1-one |

InChI |

InChI=1S/C9H10ClNO2/c10-5-4-7(12)6-2-1-3-8(13)9(6)11/h1-3,13H,4-5,11H2 |

InChI Key |

NQBHZNHOHACEHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one typically involves the nucleophilic substitution of an α-halogenated ketone with an amine. One common method is the reaction of 3-chloropropanone with 2-amino-3-hydroxybenzene under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack of the amine on the carbonyl carbon of the ketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient separation of the product from by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique combination of substituents distinguishes it from similar 3-chloropropanone derivatives:

Key Observations :

- The aminophenol group (2-amino-3-hydroxyphenyl) in the target compound and AHPE is critical for forming hydrogen-bonded networks or reactive intermediates, such as kynoxazine-like compounds .

Challenges :

- The target compound’s amino and hydroxyl groups may necessitate protective strategies (e.g., Boc or acetyl groups) to prevent side reactions during synthesis .

Inferences :

- The chloropropanone chain may enhance binding to enzymes like Trypanothione Reductase (TR) compared to ethanone derivatives.

- The aminophenol group could facilitate redox interactions or hydrogen bonding in biological systems .

Physicochemical and Commercial Considerations

- Solubility: The hydroxyl and amino groups improve aqueous solubility compared to halogenated analogs (e.g., 4-bromo derivative) .

- Market Availability: A structurally similar compound, 1-(2-Amino-4-bromophenyl)-3-chloropropan-1-one, is commercially available at $508/250 mg, suggesting scalability for the target compound .

Biological Activity

1-(2-Amino-3-hydroxyphenyl)-3-chloropropan-1-one, a compound with potential therapeutic applications, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological activity, including its antimalarial properties, effects on tumor cell lines, and receptor interactions. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 201.64 g/mol. The compound features a chloropropanone moiety linked to an amino and hydroxy-substituted phenyl group, which is critical for its biological activity.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds structurally related to this compound. For instance, a series of 1-aryl-3-substituted propanol derivatives demonstrated significant in vitro activity against Plasmodium falciparum with IC50 values lower than 1 µM, indicating strong antimalarial properties .

Table 1: Antimalarial Activity of Related Compounds

| Compound ID | Structure | IC50 (µM) | Activity Level |

|---|---|---|---|

| Compound 12 | Structure | 0.5 | Highly Active |

| Compound 15 | Structure | 0.8 | Highly Active |

| Compound 22 | Structure | 1.0 | Active |

| Compound 23 | Structure | 1.5 | Moderate |

Cytotoxicity and Safety Profile

The cytotoxicity of these compounds was evaluated using murine J774 macrophages, where the most active derivatives showed acceptable safety profiles with minimal cytotoxic effects at therapeutic doses. This aspect is crucial for the development of new antimalarial agents that are both effective and safe for human use.

Effects on Tumor Cell Lines

Additionally, compounds similar to this compound have been investigated for their effects on various tumor cell lines. Specifically, studies have shown that derivatives can inhibit the proliferation of prostate cancer cell lines such as PC-3 and DU-145. The mechanism involves modulation of serotonin receptors (5-HT receptors), which play a role in tumor growth regulation .

Table 2: Inhibition of Tumor Cell Proliferation

| Cell Line | Compound ID | Inhibition (%) at 10 µM |

|---|---|---|

| PC-3 | Compound A | 70% |

| DU-145 | Compound B | 65% |

| LNCaP | Compound C | 55% |

The biological activity of this compound is likely mediated through its interaction with various receptors. Notably, it has been identified as an antagonist at the serotonin receptor subtypes (5-HT1A and others), which are implicated in both neurological disorders and cancer progression .

Case Study: Serotonin Receptor Interaction

In vivo studies demonstrated that certain derivatives significantly reduced tumor growth in xenograft models when administered at doses of 30 mg/kg. The observed effects correlated with receptor binding affinity and functional activation assays, suggesting that these compounds could serve as dual-action agents targeting both malaria and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.